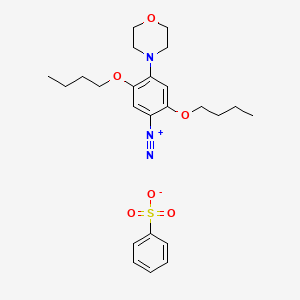
2,5-Dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium benzenesulfonate is a diazonium salt that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a diazonium group, which is known for its reactivity and versatility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium benzenesulfonate typically involves the diazotization of the corresponding amine precursor. The process generally includes the following steps:
Formation of the Amine Precursor:
Diazotization: The amine precursor is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling with Benzenesulfonate: The diazonium salt is then coupled with benzenesulfonate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium benzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions with the presence of a coupling component.
Reduction Reactions: Commonly achieved using reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or cyanated derivatives of the original compound.
Coupling Reactions: Azo dyes with varying colors and properties.
Reduction Reactions: The corresponding aniline derivative.
Applications De Recherche Scientifique
2,5-Dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium benzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium benzenesulfonate involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, forming covalent bonds with nucleophilic sites on other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate
- 2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate
Comparison
Compared to its analogs, 2,5-Dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium benzenesulfonate is unique due to its specific counterion (benzenesulfonate), which can influence its solubility, stability, and reactivity. The choice of counterion can affect the compound’s performance in various applications, making it a valuable variant for specific research and industrial purposes.
Propriétés
Numéro CAS |
93672-53-8 |
|---|---|
Formule moléculaire |
C24H33N3O6S |
Poids moléculaire |
491.6 g/mol |
Nom IUPAC |
benzenesulfonate;2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium |
InChI |
InChI=1S/C18H28N3O3.C6H6O3S/c1-3-5-9-23-17-14-16(21-7-11-22-12-8-21)18(13-15(17)20-19)24-10-6-4-2;7-10(8,9)6-4-2-1-3-5-6/h13-14H,3-12H2,1-2H3;1-5H,(H,7,8,9)/q+1;/p-1 |
Clé InChI |
WTVPXCOTPHPEQA-UHFFFAOYSA-M |
SMILES canonique |
CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCOCC2.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


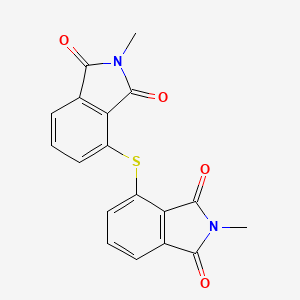
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene](/img/structure/B14368004.png)

![{[5-(Methanesulfinyl)pentyl]oxy}benzene](/img/structure/B14368023.png)
![Copper(1+) bicyclo[2.2.1]heptan-1-ide](/img/structure/B14368028.png)
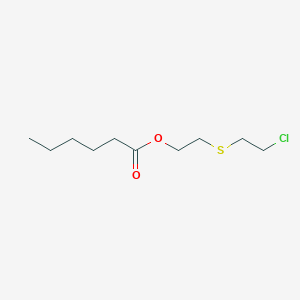


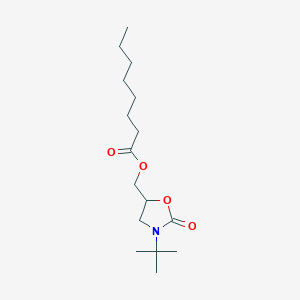
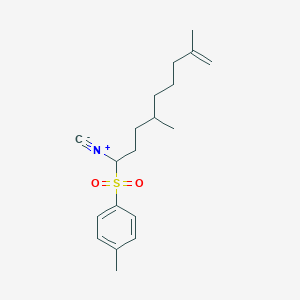
![4-[(1-Carboxyethyl)amino]butanoic acid](/img/structure/B14368055.png)

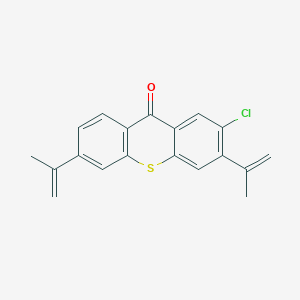
![4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one](/img/structure/B14368090.png)
